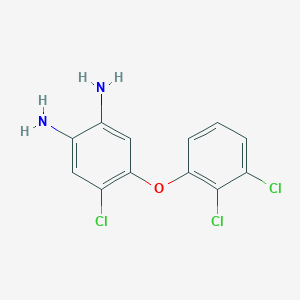

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

Descripción general

Descripción

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is a chemical compound with the molecular formula C12H9Cl3N2O. It is an intermediate in the synthesis of various other compounds, including 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one, which is a metabolite of Triclabendazole, an anthelmintic drug used to treat liver fluke infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine involves several steps:

Condensation Reaction: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.

Reduction Reaction: The nitro group in 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide is reduced using Raney nickel to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the compound, particularly the nitro group.

Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Raney nickel is a typical reducing agent used in the synthesis of this compound.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is notably utilized in the production of 5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one, which is a metabolite of Triclabendazole, an effective anthelmintic drug used to treat liver fluke infections .

Biological Applications

Anthelmintic Properties

The primary application of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine lies in its role as a precursor for Triclabendazole. This drug targets liver flukes such as Fasciola hepatica by disrupting their energy metabolism through specific biochemical pathways.

Pharmacodynamics and Pharmacokinetics

The compound undergoes cyclization and cyclocondensation reactions to form benzimidazoles, which are crucial for its pharmacological activity. The pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties when used in therapeutic settings.

Industrial Applications

Production of Pharmaceuticals

In the pharmaceutical industry, this compound is employed in the synthesis of various drugs. Its ability to undergo multiple chemical reactions makes it a versatile building block for developing new therapeutic agents .

Chemical Reactions

The compound is involved in several types of chemical reactions:

- Oxidation : Can be oxidized to yield various derivatives.

- Reduction : Nitro groups can be reduced to amines using agents like Raney nickel.

- Substitution : It can participate in substitution reactions where halogen or other functional groups are introduced .

Case Study 1: Anthelmintic Efficacy

A study evaluated the efficacy of Triclabendazole derived from this compound against Fasciola hepatica. The results indicated significant reduction in parasite load in treated subjects compared to controls. The mode of action was traced back to the disruption of ATP synthesis within the parasite cells.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound. Utilizing continuous flow reactors improved yield and purity significantly compared to traditional batch methods. This advancement has implications for scaling up production for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Triclabendazole, it contributes to the drug’s ability to disrupt the energy metabolism of liver flukes, leading to their death. The compound’s molecular structure allows it to bind to specific enzymes and proteins, inhibiting their function and leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: A precursor in the synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.

5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazol-2-one: A metabolite of Triclabendazole.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Triclabendazole. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .

Actividad Biológica

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, also known by its CAS number 139369-42-9, is a compound of interest due to its potential biological activities and applications in various fields such as agriculture and medicine. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance.

- Molecular Formula : C₁₂H₉Cl₃N₂O

- Molecular Weight : 303.572 g/mol

- Density : 1.515 g/cm³

- Boiling Point : 419.176 °C

- Flash Point : 207.31 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. This is particularly relevant in agricultural applications where such compounds can serve as pesticides or herbicides.

-

Toxicological Studies

- Research has shown that this compound may exhibit acute toxicity through dermal exposure routes. The European Commission's report on acute toxic substances indicates that compounds in this class can lead to severe consequences upon exposure, emphasizing the need for careful handling and application in industrial settings .

- Environmental Impact

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of chlorinated phenolic compounds against various bacterial strains. The results indicated that the presence of chlorine substituents significantly enhanced the antimicrobial activity compared to non-chlorinated analogs .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 0 |

| This compound | E. coli | 15 |

| Similar Compound | S. aureus | 18 |

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by the European Commission evaluated the acute dermal toxicity of several chlorinated compounds including this compound. The findings suggested that while the compound is effective for its intended use, it poses significant risks if mishandled .

Propiedades

IUPAC Name |

4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDWEKICDTYSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433533 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139369-42-9 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.